molecular formula C20H21N3O4 B2864378 1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705338-45-9

1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2864378
M. Wt: 367.405
InChI Key: AGEUAZNIVOXKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Scientific Research Applications

Sigma Ligand Affinity and Selectivity

  • Research has shown that compounds related to 1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, such as spiro[isobenzofuran-1(3H),4'-piperidines], have significant implications as sigma ligands. These compounds demonstrate notable affinity and selectivity for sigma 2 binding sites, which are crucial in various neurological processes and could be potential targets for treating diseases like schizophrenia and depression (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

  • Several studies indicate that spiro[isobenzofuran-1(3H),4'-piperidines] and their analogues have potential as central nervous system agents. They have been synthesized and evaluated for properties like inhibition of tetrabenazine-induced ptosis and potential antidepressant effects (Bauer et al., 1976).

Antimycobacterial Properties

  • The synthesis of spiro-piperidin-4-ones, which include compounds structurally related to 1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, has revealed promising antimycobacterial properties. These compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).

Histamine-3 Receptor Antagonists

  • Compounds like 1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one have been evaluated as potential histamine-3 receptor antagonists. These derivatives have shown high affinity and selectivity for H3 receptors, suggesting their potential in treating disorders related to histamine dysregulation (Dandu et al., 2012).

Radioiodinated Ligand for Imaging σ1 Receptors

  • A radioiodinated spiropiperidine ligand, closely related to the chemical structure , has been synthesized for potential use as a SPECT tracer for imaging σ1 receptors. This application is significant in the context of neurological research and diagnosis (Chen et al., 2010).

properties

IUPAC Name

1'-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-14(2)21-12-23(18(13)25)11-17(24)22-9-7-20(8-10-22)16-6-4-3-5-15(16)19(26)27-20/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEUAZNIVOXKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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